molecular formula C9H20O4S B8071694 Cycloheptanemethanol, methanesulfonate

Cycloheptanemethanol, methanesulfonate

Cat. No.: B8071694
M. Wt: 224.32 g/mol
InChI Key: OQTHFCRMRMRVCD-UHFFFAOYSA-N
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Description

Cycloheptanemethanol, methanesulfonate is an organic compound that combines the structural features of cycloheptane and methanesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanemethanol, methanesulfonate can be synthesized through the reaction of cycloheptanemethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as a sulfonating agent to introduce the methanesulfonate group onto the cycloheptanemethanol molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanemethanol, methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in cycloheptanemethanol can be oxidized to form a ketone or aldehyde.

    Reduction: The methanesulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The methanesulfonate group can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like ammonia or thiols can react with the methanesulfonate group under basic conditions.

Major Products

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: Cycloheptanemethanethiol.

    Substitution: Cycloheptanemethanamine or cycloheptanemethanethiol.

Scientific Research Applications

Cycloheptanemethanol, methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other cycloheptane derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cycloheptanemethanol, methanesulfonate involves its interaction with various molecular targets. The methanesulfonate group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.

Comparison with Similar Compounds

Cycloheptanemethanol, methanesulfonate can be compared with other similar compounds, such as:

    Cyclohexanemethanol, methanesulfonate: Similar structure but with a six-membered ring instead of a seven-membered ring.

    Cyclooctanemethanol, methanesulfonate: Similar structure but with an eight-membered ring.

    Cycloheptanemethanol, tosylate: Similar structure but with a tosylate group instead of a methanesulfonate group.

The uniqueness of this compound lies in its seven-membered ring structure, which can impart different chemical and physical properties compared to its six- or eight-membered ring analogs. Additionally, the methanesulfonate group provides distinct reactivity compared to other sulfonate groups, such as tosylate.

Properties

IUPAC Name

cycloheptylmethanol;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O.CH4O3S/c9-7-8-5-3-1-2-4-6-8;1-5(2,3)4/h8-9H,1-7H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTHFCRMRMRVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CCCC(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40822905
Record name Methanesulfonic acid--cycloheptylmethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40822905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75646-22-9
Record name Methanesulfonic acid--cycloheptylmethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40822905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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